Somatostatin 1-28
Description
Historical Context of Somatostatin (B550006) Discovery
The history of somatostatin discovery dates back to the late 1960s and early 1970s. Researchers, notably Krulich et al. in 1968, identified an endogenous factor in hypothalamic extracts that inhibited the release of growth hormone from the rat anterior pituitary. guidetopharmacology.orgkarger.comwjgnet.com This factor was initially referred to as growth hormone-release inhibiting hormone (GH-RIH) or somatotropin-release inhibiting factor (SRIF). karger.comnih.govptbioch.edu.pl In 1973, Brazeau et al. successfully isolated and characterized this tetradecapeptide from ovine hypothalami, determining its amino acid sequence and proposing the name somatostatin. karger.comnih.govresearchgate.netcapes.gov.br
Endogenous Forms of Somatostatin
Somatostatin is derived from a larger precursor protein, preprosomatostatin, which is a 116-amino acid polypeptide. guidetopharmacology.orgnih.govresearchgate.netdrugbank.com This precursor undergoes enzymatic cleavage to form a 92-amino acid intermediate, prosomatostatin (B1591216). guidetopharmacology.orgnih.gov Prosomatostatin is then differentially processed in a tissue-specific manner to yield the two main biologically active forms: Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28). guidetopharmacology.orgnih.govresearchgate.netmdpi.com
SST-14 is the originally discovered and most widely studied form of somatostatin. guidetopharmacology.orgkarger.comnih.govontosight.ai It is a cyclic peptide composed of 14 amino acids with a disulfide bridge between cysteine residues at positions 3 and 14. nih.goviscabiochemicals.com
The amino acid sequence of SST-14 is Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys. nih.goviscabiochemicals.com This form is particularly predominant in the hypothalamus and amygdala, as well as in enteric neurons and peripheral nerves. guidetopharmacology.orgnih.gov
SST-28 is another major endogenous form of somatostatin, consisting of 28 amino acids. guidetopharmacology.orgresearchgate.netnih.gov It is an N-terminally extended peptide that contains the full sequence of SST-14 at its C-terminus, with an additional 14 amino acids at the N-terminal end. guidetopharmacology.orgnih.govresearchgate.netrtrn.net SST-28 is generated from the same prosomatostatin precursor as SST-14 through alternative proteolytic cleavage. nih.govresearchgate.net
While both isoforms share considerable overlap in their activities, their relative abundance varies depending on the tissue. guidetopharmacology.orgnih.gov SST-28 is the major final product in gastrointestinal D-cells and is more prominent in the retina and intestinal mucosal cells compared to SST-14. nih.govresearchgate.netmdpi.com The differential processing of prosomatostatin into either SST-14 or SST-28 is influenced by tissue-specific expression of processing enzymes. guidetopharmacology.org
The amino acid sequence of human SST-28 is: Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys. The C-terminal 14 amino acids (starting from Alanine at position 15) correspond to the sequence of SST-14.
Somatostatin-14 (SST-14)
Broad Biological Relevance in Vertebrate Systems
Somatostatin, including both SST-14 and SST-28, plays a broad and essential role in regulating numerous physiological processes across various vertebrate systems. Its primary function is inhibitory, acting through binding to a family of G protein-coupled receptors known as somatostatin receptors (SSTRs), of which there are five subtypes (SSTR1-SSTR5). wikipedia.orgfrontiersin.orgguidetopharmacology.orgontosight.aielifesciences.org
In the endocrine system , somatostatin is a key regulator, inhibiting the secretion of a wide array of hormones. In the anterior pituitary gland, it inhibits the release of growth hormone (GH) and thyroid-stimulating hormone (TSH). wikipedia.orgguidetopharmacology.orgkarger.commdpi.com In the pancreas, somatostatin, particularly released from delta cells, acts in a paracrine manner to inhibit the secretion of insulin (B600854) and glucagon (B607659) from beta and alpha cells, respectively, thereby influencing glucose homeostasis. wikipedia.orgclevelandclinic.orgfrontiersin.orgguidetopharmacology.orgmdpi.commdpi.com
The gastrointestinal system is another major site of somatostatin production and action. wikipedia.orgclevelandclinic.orgfrontiersin.orgmdpi.com Somatostatin released from D cells in the stomach, duodenum, and pancreatic islets inhibits the release of numerous gastrointestinal hormones, including gastrin, secretin, motilin, and cholecystokinin (B1591339). wikipedia.orgclevelandclinic.orgdrugbank.commdpi.comresearchgate.netteachmephysiology.com It also reduces gastric acid secretion, decreases the rate of gastric emptying, and affects intestinal motility and blood flow. wikipedia.orgclevelandclinic.orgdrugbank.commdpi.comresearchgate.netteachmephysiology.com
In the nervous system , somatostatin functions as a neurotransmitter and neuromodulator. wikipedia.orgclevelandclinic.orgptbioch.edu.platsbio.com It is widely distributed throughout the central and peripheral nervous systems. karger.comatsbio.com Somatostatin can modulate neurotransmission, influence neuronal activity, and is implicated in processes such as learning, memory formation, and pain perception. clevelandclinic.orgptbioch.edu.pl
While both SST-14 and SST-28 exhibit overlapping activities and bind to SSTRs, there can be differences in their potency and receptor subtype selectivity. For instance, SSTR5 exhibits a higher binding affinity for SST-28 compared to SST-14. nih.gov These differences in receptor affinity and tissue distribution contribute to the distinct, yet often overlapping, physiological roles of the two major somatostatin isoforms.
Here is a summary of some key characteristics of SST-14 and SST-28:
| Feature | Somatostatin-14 (SST-14) | Somatostatin-28 (SST-28) |
| Amino Acid Count | 14 | 28 |
| Structure | Cyclic peptide with Cys3-Cys14 disulfide bond | N-terminally extended peptide containing SST-14 at C-terminus |
| Precursor | Prosomatostatin | Prosomatostatin |
| Processing | Tissue-specific enzymatic cleavage | Tissue-specific enzymatic cleavage |
| Predominant Location | Hypothalamus, Amygdala, Enteric Neurons, Peripheral Nerves guidetopharmacology.orgnih.gov | Gastrointestinal D-cells, Retina, Intestinal Mucosal Cells nih.govresearchgate.netmdpi.com |
| SSTR5 Affinity | Lower affinity compared to SST-28 nih.gov | Higher affinity compared to SST-14 nih.gov |
| Biological Activity | Inhibitory effects on hormone secretion, neurotransmission, etc. wikipedia.orgclevelandclinic.orgfrontiersin.org | Inhibitory effects on hormone secretion, neurotransmission, etc. wikipedia.orgclevelandclinic.orgfrontiersin.org |
Further research findings highlight the differential effects of SST-14 and SST-28. For example, SST-28 has been shown to have a greater suppressive effect on insulin secretion in the pancreas than SST-14. capes.gov.br Studies have also investigated the distribution of SST-28(1-12), a peptide derived from the N-terminus of SST-28, in different tissues. nih.gov
Structure
2D Structure
Propriétés
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150)/t69-,70-,71-,72-,73+,74+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYTXJNZMFRSLX-DFTNLTQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H207N41O39S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3148.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Somatostatin 28 Biosynthesis and Post Translational Processing
Gene Expression and Preprosomatostatin Synthesis
The biosynthesis of somatostatin (B550006), including the Somatostatin-28 form, is initiated by the transcription of the somatostatin gene (SST) genecards.orgnih.gov. In humans, the SST gene is located on chromosome 3 at position 3q28 guidetopharmacology.org. This gene encodes a primary translation product known as preprosomatostatin guidetopharmacology.orgcpu-bioinfor.org. Preprosomatostatin is a precursor protein typically consisting of 116 amino acids in mammals guidetopharmacology.orgcpu-bioinfor.org.
Preprosomatostatin contains a signal peptide sequence at its N-terminus, which is approximately 24 amino acids long guidetopharmacology.org. This signal peptide is crucial for directing the nascent protein into the endoplasmic reticulum, a key step in its entry into the secretory pathway guidetopharmacology.org.
Enzymatic Cleavage of Preprosomatostatin to Prosomatostatin (B1591216)
Following the synthesis of preprosomatostatin and its translocation into the endoplasmic reticulum, the signal peptide is cleaved off by signal peptidases. This proteolytic cleavage event transforms the 116-amino acid preprosomatostatin into a smaller, 92-amino acid intermediate called prosomatostatin guidetopharmacology.orgcpu-bioinfor.org. Prosomatostatin serves as the direct precursor for the biologically active forms of somatostatin, including Somatostatin-14 and Somatostatin-28 guidetopharmacology.orgcpu-bioinfor.org.
Differential Processing of Prosomatostatin to Somatostatin-14 and Somatostatin-28
Prosomatostatin undergoes further enzymatic processing through endoproteolytic cleavage to generate the two main active forms: Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28) cpu-bioinfor.orgdrugbank.com. SST-28 is an N-terminally extended version of SST-14 cpu-bioinfor.org. This differential processing is a critical regulatory step that determines the relative abundance of each somatostatin form in different tissues guidetopharmacology.orgoup.com.
The cleavage of prosomatostatin involves specific processing enzymes. Studies have described an enzyme named SS-28 convertase, found in the rat cortex, capable of converting a precursor peptide into SS-28 (1-12) and SS-14 pancreapedia.org. The presence or absence of specific processing enzymes in different cell types is thought to contribute to the tissue-specific synthesis of SST-14 and SST-28 guidetopharmacology.org. The processing can involve both monobasic and dibasic cleavage sites within the prosomatostatin sequence acs.orgnih.gov.
Tissue-Specific Processing Pathways
The relative production of Somatostatin-14 and Somatostatin-28 from prosomatostatin is highly dependent on the tissue in which the processing occurs guidetopharmacology.orgoup.com. This differential processing leads to variations in the predominant somatostatin form found in different organs and regions of the body guidetopharmacology.orgoup.com.
Central Nervous System (CNS)
In the central nervous system, somatostatin is widely distributed and acts as a neurotransmitter and neuromodulator guidetopharmacology.orgclevelandclinic.orgnih.gov. While both SST-14 and SST-28 are found in the CNS, their relative proportions can vary depending on the specific brain region guidetopharmacology.org. For example, SST-14 has been reported as the predominant form in areas like the hypothalamus and amygdala guidetopharmacology.org. Equal amounts of the two forms have been found in the median eminence guidetopharmacology.org. This suggests that the enzymatic machinery for prosomatostatin processing can differ even within the CNS, leading to region-specific profiles of somatostatin peptides.
Pancreas
In the pancreas, somatostatin is produced by the delta (δ) cells located in the islets of Langerhans drugbank.comclevelandclinic.orgbachem.com. Somatostatin released from pancreatic D cells inhibits the secretion of insulin (B600854) and glucagon (B607659), playing a crucial role in glucose homeostasis guidetopharmacology.orgdrugbank.comclevelandclinic.org. In the pancreas, Somatostatin-14 is generally considered the major final product processed from prosomatostatin nih.gov. Immunocytochemical studies have shown that D cells in the pancreas stain with antisera recognizing epitopes in both Somatostatin-14 and its precursors, indicating the presence of SST-14, prosomatostatin, and potentially SST-28 as an intermediate nih.gov. However, the predominant pathway in pancreatic D cells leads to the production of SST-14 nih.gov.
The differential localization of SST-28 and SST-14 in different cells within the pancreas and GI tract implies that these two forms may serve distinct functions nih.gov.
Other Endocrine Tissues
While SS-14 is the predominant form in the hypothalamus and pancreatic δ-cells, SS-28 is the major final product in gastrointestinal D-cells. mdpi.commdpi.com Approximately 65% of circulating somatostatin is estimated to be secreted by gastrointestinal D-cells, with about 30% originating from the central nervous system and 5% from pancreatic δ-cells. mdpi.com SS-28 represents over 50% of the somatostatin content in the small intestine. bachem.com
Immunoreactive SS-14 and SS-28 have also been detected in the adrenal glands of rats, specifically in the zona glomerulosa and medulla. nih.gov However, in situ hybridization studies did not reveal somatostatin mRNA in these adrenal regions, suggesting that the somatostatin peptides found there might be taken up rather than produced locally. nih.gov
Developmental Regulation of Somatostatin Gene Expression
The expression of the somatostatin gene is subject to developmental regulation, exhibiting region-specific patterns in different tissues. Studies in rats have shown distinct patterns of somatostatin mRNA levels during development in various brain regions and the stomach. oup.comnih.govnih.govoup.com
In the brainstem and cerebellum, somatostatin mRNA levels peak early in development, between prenatal day 21 and postnatal day 8, and subsequently decline. oup.comnih.govoup.com In contrast, the hypothalamus and cortex show a progressive increase in somatostatin mRNA during development, with peak levels occurring later, between postnatal days 13 and 82. oup.comnih.govoup.com The stomach and olfactory bulb exhibit low somatostatin mRNA levels early in development, which then rise late in development (postnatal days 13 to 82). oup.comnih.govoup.com
These findings indicate differential expression of the somatostatin gene during development in different regions, suggesting complex regulatory mechanisms are in place. oup.comnih.govnih.gov Factors such as methylation, polymorphisms in the promoter region, and the activity of various transcription factors, including pancreas/duodenum homeobox protein (PDX)1 and paired box protein (PAX)6, are known to pretranslationally regulate somatostatin content. mdpi.com Extracellular factors and signaling pathways also contribute to the regulation of somatostatin expression. mdpi.com
Intracellular Trafficking and Secretion of Somatostatin-28
Following biosynthesis and post-translational processing, SS-28 undergoes intracellular trafficking and storage before secretion.
Storage in Secretory Granules
Both SS-14 and SS-28 are stored in secretory granules within the producing cells. mdpi.com These granules serve as storage compartments for the mature peptides prior to their regulated release. escholarship.org The process of prohormone processing, including the cleavage of prosomatostatin, is understood to occur within these secretory granules as they mature. rupress.orgoup.com
Studies investigating intracellular trafficking have provided evidence for the sorting of secretory proteins into distinct compartments within the secretory pathway. nih.gov This sorting event is suggested to occur late in the Golgi complex or after proteins exit this organelle. nih.gov
Regulation of Secretion by Physiological Stimuli
The secretion of SS-28, like that of SS-14, is a regulated process influenced by various physiological stimuli. mdpi.com These stimuli include dietary components such as amino acids, glucose, and fat. mdpi.comderangedphysiology.com The adrenergic and muscarinic systems also play a role in regulating somatostatin secretion. mdpi.com
Elevations in plasma SS-28 levels have been observed during nutrient absorption, particularly after fat ingestion. nih.govjci.org Research has demonstrated that these postprandial elevations in SS-28 can attenuate insulin secretion, suggesting a physiological role for SS-28 as a modulator of nutrient-stimulated insulin release. nih.govjci.org
Other factors known to stimulate somatostatin release include acidic duodenal pH, and various hormones such as gastrin, cholecystokinin (B1591339), secretin, gastric inhibitory polypeptide (GIP), vasoactive intestinal peptide (VIP), insulin, and glucagon. derangedphysiology.com Conversely, α-agonists, muscarinic agonists, vagal tone, and fasting have been shown to inhibit somatostatin release. derangedphysiology.com
The release of somatostatin from pancreatic δ-cells, which primarily secrete SS-14 but also produce SS-28, is a calcium-dependent process involving exocytosis of secretory granules. escholarship.org Factors released by neighboring cells, such as GABA and urocortin-3 from beta-cells, can amplify glucose-induced effects on δ-cell electrical activity and somatostatin secretion. escholarship.org
The interaction of SS-28 with its receptors, particularly somatostatin receptor subtype 5 (SSTR5), is also linked to intracellular trafficking and the regulation of signaling. mdpi.comoup.com Agonist binding can induce internalization of receptors, and the trafficking patterns can vary depending on the specific agonist and receptor subtype. oup.comnih.gov This dynamic regulation of receptor localization can fine-tune the cellular response to SS-28 and influence hormone secretion. rupress.org
Somatostatin Receptor Sstr System Interaction with Somatostatin 28
Somatostatin (B550006) Receptor Subtypes: SSTR1-SSTR5
There are five known somatostatin receptor subtypes, designated SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. guidetopharmacology.orgguidetopharmacology.org These subtypes are distributed throughout the central nervous system and peripheral tissues, including the gastrointestinal tract, pancreas, and pituitary gland, exhibiting tissue-specific expression patterns that contribute to the varied physiological roles of somatostatin. turkupetcentre.netnih.govmultispaninc.com
Classification as G Protein-Coupled Receptors (GPCRs)
All five somatostatin receptor subtypes belong to the superfamily of G protein-coupled receptors (GPCRs). turkupetcentre.netguidetopharmacology.orgwalshmedicalmedia.com GPCRs are characterized by their structure, which typically includes seven transmembrane-spanning alpha-helical regions, an extracellular N-terminus, and an intracellular C-terminus. nih.govguidetopharmacology.org Upon binding of a ligand like SST-28, SSTRs undergo conformational changes that facilitate interaction with and activation of intracellular G proteins, primarily Gi proteins, leading to downstream signaling cascades, such as the inhibition of adenylyl cyclase activity. mdpi.comwalshmedicalmedia.com Some SSTR subtypes have also been reported to couple with other G proteins, like Gα14. walshmedicalmedia.com
Genetic Basis and Chromosomal Localization
The five somatostatin receptor subtypes are encoded by distinct genes. eur.nlnih.gov In humans, these genes are located on different chromosomes. The gene for SSTR1 is located on chromosome 14 at band 14q21.1. wikipedia.org The SSTR2 gene is found on chromosome 17 at band 17q25.1. wikipedia.org SSTR3 is located on chromosome 22. SSTR4 is located on chromosome 20. The gene encoding SSTR5 has been mapped to human chromosome 20 at band 20p11.2. nih.gov While the genes for SSTR1, SSTR3, SSTR4, and SSTR5 are intronless, the SSTR2 gene contains an intron and undergoes alternative splicing to produce two variants, SSTR2A and SSTR2B, which differ in their C-terminal tails. guidetopharmacology.orgnih.gov
Somatostatin-28 Binding Kinetics and Receptor Selectivity
Somatostatin-28 and SST-14 are the primary endogenous ligands for SSTRs. guidetopharmacology.org While both peptides can bind to all five receptor subtypes, they exhibit differential binding affinities and selectivity profiles. guidetopharmacology.org
High Affinity Binding to SSTR5
A key characteristic of Somatostatin-28 is its notably higher affinity for the SSTR5 subtype compared to SST-14. turkupetcentre.netnih.govphysiology.org Research indicates that SST-28 binds to SSTR5 with an affinity that can be 10 to 50-fold higher than that of SST-14. nih.govnih.gov For instance, studies have reported EC50 values for SST-28 binding to SSTR5 in the nanomolar range, significantly lower than those observed for SST-14 binding to the same receptor. mdpi.com This preferential high affinity for SSTR5 is a distinguishing feature of SST-28 and underlies its specific roles mediated through this receptor subtype. physiology.org
Binding Profile Across SSTR1-SSTR4
While SSTR5 shows a clear preference for SST-28, the binding profile of SST-28 across the other subtypes (SSTR1, SSTR2, SSTR3, and SSTR4) is different. SST-14 and SST-28 generally bind to SSTR1-SSTR4 with comparable high affinities, typically in the nanomolar range. eur.nlguidetopharmacology.org However, some studies suggest that SSTR4 might have a lower affinity for SST-28 compared to SST-14. guidetopharmacology.org Despite these nuances, the high affinity binding to SSTR5 remains the most prominent selective interaction for SST-28 among the SSTR subtypes.
Competitive Radioligand Binding Methodologies
The binding kinetics and selectivity of Somatostatin-28 for SSTR subtypes are extensively studied using competitive radioligand binding methodologies. guidetopharmacology.orgdiscoverx.comnih.gov This technique involves the use of a radioactive somatostatin analog (radioligand) that binds to the SSTRs. guidetopharmacology.org Unlabeled ligands, such as SST-28 or subtype-selective analogs, are then added in varying concentrations to compete with the radioligand for binding sites on cell membranes or in tissue preparations expressing the receptors. discoverx.comnih.gov By measuring the displacement of the radioligand, researchers can determine the binding affinity (expressed as Ki or IC50 values) of the unlabeled ligand for each receptor subtype. revvity.com Common radioligands used include iodinated forms of somatostatin analogs. nih.gov These studies provide quantitative data on the interaction between SST-28 and the different SSTR subtypes, allowing for the characterization of its binding profile and selectivity. nih.gov
SSTR Subtype Expression Patterns and Anatomical Distribution
The distribution of SSTR subtypes is widespread throughout the body, with distinct expression patterns observed in neuronal tissues, endocrine glands, and various peripheral tissues. This differential localization underlies the diverse actions of somatostatin and its isoforms. guidetopharmacology.orgresearchgate.netresearchgate.net
Neuronal Distribution
SSTRs are extensively expressed in the central nervous system, where somatostatin acts as a neurotransmitter and neuromodulator. guidetopharmacology.orgresearchgate.netptbioch.edu.pl SSTR2 and SSTR4 have been noted to have high expression in brain regions such as the cortex and hippocampus. researchgate.net Studies in rats have indicated the expression of all SSTR subtypes on the surface of GnRH neurons. ptbioch.edu.pl SSTR1, SSTR2, and SSTR4 receptors are present in neurons and are involved in modulating neuronal transmission by affecting neurotransmitter release. nih.gov
Endocrine Gland Expression
Endocrine glands are major targets of somatostatin's inhibitory actions on hormone secretion. SSTR2 and SSTR5 are reported as the predominant subtypes in endocrine tissues. nih.govnih.gov In the endocrine pancreas, SSTR2, SSTR3, and SSTR5 have been identified. oup.com SSTR2 is particularly dominant in endocrine tissues and mediates paracrine inhibitory actions on the release of hormones such as gastrin, histamine, growth hormone, adrenocorticotropin, glucagon (B607659), and insulin (B600854). nih.gov In the human pituitary gland, SSTR1, SSTR2, SSTR3, and SSTR5 are expressed, with SSTR5 being the most highly expressed subtype, followed by SSTR2, SSTR1, SSTR3, and SSTR4 (which is expressed at very low levels). bioscientifica.com
Peripheral Tissue Localization
Beyond the nervous system and endocrine glands, SSTR subtypes are found in numerous peripheral tissues, contributing to the broad spectrum of somatostatin's effects. SSTR subtypes are expressed in the gastrointestinal tract in a species and receptor-specific manner. nih.gov SSTR2 is present in parietal and enterochromaffin-like cells in the stomach, regulating gastric acid production. mdpi.com Expression of SSTR1, SSTR2, and SSTR5 has been confirmed in the small intestine of rats. mdpi.com All SSTR types have been detected in normal human colonocytes. mdpi.com SSTRs are also present in peripheral microvasculature, with expression of SSTR2, SSTR3, and SSTR5 reported. ptbioch.edu.pl Additionally, SSTR subtypes have been detected in immune cells, including T-lymphocytes, where SSTR2, SSTR3, and SSTR4 are generally present in both normal and leukemic T-cells, while SSTR1 and SSTR5 expression may differ. nih.govnih.gov
Receptor Dynamics and Desensitization Mechanisms
SSTRs, like other G protein-coupled receptors, undergo dynamic processes including internalization and desensitization following agonist binding. These mechanisms are crucial for regulating the intensity and duration of somatostatin signaling. bioscientifica.comunimi.itnih.gov
Agonist-Induced Receptor Internalization
Agonist binding to SSTRs can induce receptor internalization, a process where the receptor is removed from the cell surface. The extent of internalization varies among SSTR subtypes and can depend on the specific ligand. bioscientifica.comnih.gov SSTR2, SSTR3, and SSTR5 generally exhibit a higher degree of internalization compared to SSTR1 and SSTR4 after stimulation. nih.gov However, SSTR2 is known to undergo rapid recycling back to the plasma membrane rather than entering a degradative pathway. nih.gov This differential internalization and recycling contribute to the distinct signaling profiles of the SSTR subtypes.
Modulation of Receptor Expression Levels
Modulation of SSTR expression levels can also play a significant role in regulating the response to somatostatin and its analogs. unimi.it Receptor expression levels can influence receptor dimerization, which in turn affects ligand binding affinity, intracellular signaling, internalization, desensitization, and recycling. mdpi.com For instance, overexpression of SSTR5 has been shown to result in aggregation at the cell surface, whereas lower, more physiological expression levels may not exhibit dimerization in the same way. Furthermore, the formation of SSTR heterodimers (e.g., SSTR2/SSTR3, SSTR1/SSTR5, SSTR1/SSTR4, SSTR2/MOR1, D2R/SSTR5) can alter the pharmacological and functional properties of the receptors, including their desensitization and internalization characteristics. nih.govmdpi.com
Molecular Mechanisms of Somatostatin 28 Signaling in Cellular Models
G-Protein Dependent Signal Transduction Pathways
The primary signaling pathway activated by SSTRs involves inhibitory G proteins (Gi/Go) nih.govnih.govbioscientifica.comnih.govmdpi.com. This coupling to Gi/Go proteins is sensitive to pertussis toxin nih.govnih.govbioscientifica.comnih.gov. Activation of this pathway leads to a cascade of events that ultimately result in inhibitory cellular responses, such as reduced hormone secretion and decreased cell proliferation nih.govbioscientifica.commdpi.com.
Inhibition of Adenylyl Cyclase and Cyclic AMP Production
A key downstream effect of Gi/Go protein activation by SSTRs is the inhibition of adenylyl cyclase (AC) nih.govnih.govnih.govbioscientifica.comnih.govmdpi.com. Adenylyl cyclase is the enzyme responsible for catalyzing the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes mdpi.complos.org. By inhibiting AC activity, SST-28 signaling leads to a decrease in intracellular cAMP levels nih.govnih.govbioscientifica.comnih.govmdpi.com. This reduction in cAMP subsequently lowers the activity of protein kinase A (PKA), a key downstream effector of cAMP bioscientifica.comresearchgate.netpancreapedia.org. The inhibition of the AC/cAMP/PKA pathway is a major mechanism by which SST-28 exerts its inhibitory effects on cellular function, including the suppression of hormone secretion bioscientifica.commdpi.com. Studies in various cellular models, including CHO-K1 cells transfected with human SSTRs, have demonstrated that SST-28 effectively inhibits forskolin-stimulated cAMP accumulation, with potency correlating with its binding affinity for the specific SSTR subtypes nih.gov.
Modulation of Ion Channel Activity
SST-28 signaling also modulates the activity of various ion channels through G-protein-dependent mechanisms, contributing to changes in membrane potential and intracellular ion concentrations nih.govbioscientifica.comnih.govplos.orgnih.govphysiology.org. This modulation plays a significant role in regulating cellular excitability and secretory processes nih.govbioscientifica.comnih.govphysiology.org.
Regulation of Voltage-Dependent Calcium Channels
SST-28 signaling, primarily through Gi/Go proteins coupled to SSTRs, can inhibit voltage-dependent calcium channels (VDCCs) nih.govbioscientifica.comnih.govphysiology.orgphysiology.org. These channels are critical for calcium influx into the cell in response to membrane depolarization, which is essential for processes like neurotransmitter and hormone release nih.govannualreviews.orginnovationsincrm.com. Inhibition of VDCCs by SST-28 leads to a decrease in intracellular calcium levels, thereby reducing calcium-dependent secretion nih.govbioscientifica.comnih.govphysiology.org. Research in various cell types, including retinal ganglion cells and cone photoreceptors, has shown that SSTR activation can suppress calcium channel currents, particularly L-type calcium channels nih.govphysiology.orgphysiology.org. This effect can be mediated through Gi/Go proteins and, in some cases, requires the mobilization of intracellular calcium stores physiology.org.
Activation of Potassium Channels
Activation of SSTRs by SST-28 can lead to the activation of potassium channels, resulting in an increase in potassium efflux and membrane hyperpolarization nih.govbioscientifica.complos.orgphysiology.orgnih.govnih.govnih.gov. Membrane hyperpolarization makes the cell less excitable and can further inhibit the opening of voltage-dependent calcium channels bioscientifica.comphysiology.org. Several types of potassium channels can be modulated by SST-28 signaling, including inwardly rectifying potassium channels (GIRK) and KCNQ channels (M-channels) nih.govnih.govnih.gov. Studies in pancreatic beta cells and subicular neurons have shown that somatostatin (B550006) can activate inwardly rectifying potassium currents, contributing to the inhibition of electrical activity nih.govnih.gov. This activation is often mediated by Gi/Go proteins nih.gov.
Inhibition of ATP-Sensitive Potassium Channels
While SSTR activation is generally associated with the activation of certain potassium channels, there is also evidence suggesting a more complex modulation that might involve ATP-sensitive potassium (KATP) channels. KATP channels are regulated by intracellular ATP levels and play a role in coupling the metabolic state of the cell to its electrical activity mdpi.compnas.orgphysiology.org. Although some studies indicate that somatostatin can activate KATP channels in certain contexts nih.gov, other research suggests that modulation can be complex and context-dependent mdpi.compnas.orgahajournals.org. Further detailed research specifically on SST-28's direct or indirect inhibitory effects on KATP channels through defined signaling pathways is needed to fully elucidate this aspect of its mechanism of action.
G-Protein Independent Signal Transduction Pathways
While SSTR signaling is predominantly mediated by G proteins, there is increasing evidence for G-protein-independent signaling pathways activated by GPCRs, including SSTRs nih.govahajournals.orgfrontiersin.org. These pathways can involve the recruitment of scaffolding proteins like beta-arrestins, which can mediate signaling cascades independent of G protein activation ahajournals.orgfrontiersin.org. Although the role of G-protein-independent signaling for SST-28 specifically is an area of ongoing research, studies on SSTRs in general suggest that they can modulate pathways such as the mitogen-activated protein kinase (MAPK) pathway and phosphotyrosine phosphatase (PTP) activity through mechanisms that may not solely rely on G protein coupling nih.govnih.govmdpi.comnih.gov. Activation of PTPs can counteract the effects of growth factor receptor tyrosine kinases, contributing to the anti-proliferative effects of somatostatin nih.govnih.govnih.gov. Further research is required to specifically delineate the G-protein-independent signaling pathways activated by SST-28 and their precise roles in cellular responses.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Somatostatin 1-28 | 16133849 |
| Somatostatin | 16133849 nih.gov, 5487587 nih.gov (Note: PubChem lists multiple entries related to Somatostatin, including fragments and modified forms. CID 16133849 is specifically for this compound, also known as Srif-28) |
| Somatostatin-14 | Not specifically requested for CID, but mentioned as related. |
| Prosomatostatin (B1591216) | Not specifically requested for CID, but mentioned as precursor. |
| Adenylyl Cyclase | Not a single compound with a specific CID in this context. |
| Cyclic AMP | 6076 |
| ATP | 5950 |
| GTP | 705 |
| GDP | 26624 |
| Pertussis Toxin | Not a single compound with a specific CID in this context. |
| Forskolin | 468060 |
| Calcium | 273 |
| Potassium | 24414 |
| Beta-arrestin | Not a single compound with a specific CID in this context. |
| MAPK | Not a single compound with a specific CID in this context. |
| PTP | Not a single compound with a specific CID in this context. |
Data Tables
Table 1: Summary of SST-28 Mediated G-Protein Dependent Signaling Effects
| Pathway/Target | Observed Effect (via SSTRs) | G Protein Coupling | Cellular Outcome | Relevant SSTR Subtypes |
| Adenylyl Cyclase Activity | Inhibition | Gi/Go | Decreased cAMP production, Reduced PKA activity | SSTR1-5 nih.govnih.gov |
| Voltage-Dependent Calcium Channels | Inhibition | Gi/Go | Decreased intracellular Ca2+ influx | SSTR1, SSTR2 nih.govnih.gov |
| Inwardly Rectifying K+ Channels | Activation | Gi/Go | Membrane hyperpolarization, Reduced excitability | SSTR2, SSTR3, SSTR4, SSTR5 nih.govnih.gov |
| KCNQ (M) Channels | Activation | G protein (likely Gi/Go) | Membrane hyperpolarization, Reduced excitability | Mentioned in context of SST nih.gov |
| ATP-Sensitive Potassium Channels | Complex/Context-Dependent | Gi/Go (potential indirect modulation) | Modulation of electrical activity linked to metabolism | SSTR5 suggested in some contexts nih.gov |
Note: This table summarizes findings primarily related to somatostatin action via SSTRs, with specific relevance to SST-28 where indicated by the literature. The extent and specificity of these effects can vary depending on the cell type and the specific SSTR subtypes expressed.
Table 2: Differential Binding Affinity of Somatostatin Peptides to Human SSTRs
| SSTR Subtype | SST-14 Binding Affinity | SST-28 Binding Affinity |
| hSSTR1 | Higher | Lower |
| hSSTR2 | Higher | Lower |
| hSSTR3 | Higher | Lower |
| hSSTR4 | Higher | Lower |
| hSSTR5 | Lower | Higher |
Source: Based on information from nih.govmdpi.comnih.gov. Affinities are generally in the low nanomolar range.
Activation of Phosphotyrosine Phosphatases (PTPs)
Somatostatin receptor activation is known to lead to the activation of phosphotyrosine phosphatases (PTPs). eurofinsdiscovery.commdpi.comthno.orgresearchgate.netoup.com This is a crucial mechanism by which SSTRs exert their inhibitory effects, often counteracting the actions of growth factor receptor tyrosine kinases. PTPs remove phosphate (B84403) groups from tyrosine residues on target proteins, thereby modulating their activity and downstream signaling.
Two key SH2 domain-containing protein tyrosine phosphatases, SHP-1 (PTPN6) and SHP-2 (PTPN11), have been implicated in somatostatin receptor signaling. oup.com SHP-1 is predominantly expressed in hematopoietic cells and generally acts as a negative regulator of various signaling pathways. plos.org Activation of SSTR2, for instance, has been shown to recruit and activate SHP-1, which is essential for the receptor's antiproliferative effects. nih.govnih.govnih.govnih.gov
SHP-2 is also involved in SSTR signaling and plays a role in the activation of SHP-1 in the context of SSTR2 signaling. nih.govnih.gov Studies have indicated that SHP-2 can associate with SSTRs and is required for somatostatin-induced SHP-1 activation and subsequent inhibition of cell proliferation. nih.govnih.gov Furthermore, SHP-2 has been linked to somatostatin-induced activation of the Ras/Raf-1/MAP kinase pathway mediated by SSTR1. nih.govoup.com While SHP-1 is often considered inhibitory, SHP-2 can exert both positive and negative regulatory influences depending on the cellular context and the specific signaling pathway involved. nih.gov
Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades
Somatostatin receptor activation significantly modulates the activity of mitogen-activated protein kinase (MAPK) cascades. eurofinsdiscovery.commdpi.comthno.orgresearchgate.net The MAPK family includes several key pathways, such as the Extracellular Signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways. The specific effect of SSTR activation on these pathways can vary depending on the SSTR subtype activated and the cell type. mdpi.com
The ERK pathway is a major signaling cascade involved in regulating cell proliferation, differentiation, and survival. plos.org Somatostatin receptor activation can lead to either activation or inhibition of ERK signaling. mdpi.comnih.govoup.comfrontiersin.orgfrontiersin.orgsemanticscholar.orgoup.com For example, activation of SSTR1 has been shown to activate ERK. oup.com In human keratinocytes, SSTR4 activation stimulates ERK phosphorylation, while activation of SSTR5/1 can inhibit it, demonstrating subtype-selective modulation of this pathway. semanticscholar.org Activation of SSTR2 can transiently stimulate ERK2 activity and enhance growth factor-induced ERK activity, which is associated with the inhibition of cell proliferation. nih.gov This modulation of ERK signaling is a critical component of the antiproliferative actions of somatostatin. frontiersin.orgfrontiersin.orgoup.com
The JNK pathway is another branch of the MAPK family, often activated by cellular stress and inflammatory cytokines, and plays roles in apoptosis, proliferation, and differentiation. scientificarchives.com Somatostatin receptor activation can modulate JNK signaling. mdpi.com Notably, activation of SSTR2 has been reported to inhibit JNK activity in certain cell types, contributing to the induction of apoptosis. nih.gov This suggests a complex interplay between SSTR signaling and stress-responsive pathways like JNK.
The p38 MAPK pathway is typically activated by stress stimuli and is often associated with mediating inflammatory responses, cell cycle arrest, and apoptosis. frontiersin.orgnih.gov Somatostatin receptor activation can also influence the activity of p38 MAPK. mdpi.com Activation of p38 MAPK is generally linked to the promotion of cell apoptosis, suggesting that SSTR-mediated modulation of this pathway could contribute to their pro-apoptotic effects in certain cellular contexts. frontiersin.orgnih.gov
c-Jun N-terminal Kinase (JNK) Pathways
Downstream Cellular Responses and Intracellular Crosstalk
The activation of PTPs and modulation of MAPK cascades by this compound through its receptors lead to a variety of downstream cellular responses. These responses include the regulation of cell proliferation, differentiation, apoptosis, and secretion. mdpi.com Somatostatin is well-established as an inhibitor of cell growth and proliferation, and the signaling pathways discussed, particularly the activation of SHP-1 and the modulation of ERK and other MAPK pathways, contribute to these antiproliferative effects. atlasgeneticsoncology.orgoup.com SSTR activation can induce cell cycle arrest and trigger apoptotic pathways. thno.orgatlasgeneticsoncology.org
Beyond the direct PTP and MAPK pathways, SSTR signaling engages in extensive intracellular crosstalk with other signaling networks. A prominent example is the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which is a common signaling pathway for Gi/Go-coupled receptors. eurofinsdiscovery.commdpi.comthno.orgresearchgate.netnih.govsemanticscholar.orgscientificarchives.com This reduction in cAMP can influence various downstream targets, including protein kinase A (PKA). Crosstalk between SSTR signaling and pathways like NF-kappaB and TNFalpha signaling has also been observed, highlighting the complexity of the intracellular network regulated by somatostatin. nih.gov The integrated action of these diverse signaling pathways orchestrates the final cellular response to this compound.
Regulation of Gene Expression
The impact of SST-28 on gene expression is often mediated through the modulation of signaling pathways that converge on transcription factors. The inhibition of the AC/cAMP/PKA pathway, a common consequence of SSTR activation, can affect the activity of transcription factors that are regulated by phosphorylation by PKA, such as CREB (cAMP response element-binding protein). nih.govmdpi.com Changes in cAMP levels and PKA activity can therefore alter the transcription of genes containing CRE elements in their promoters. nih.govnih.gov
Furthermore, the activation of PTPs by SSTRs can lead to the dephosphorylation and inactivation of kinases involved in signaling cascades that regulate gene expression, such as the MAPK pathway. mdpi.comnih.gov This can impact the activity of transcription factors downstream of these kinases, influencing the expression of genes involved in processes like cell proliferation and differentiation.
Research findings highlight the ability of SST-28 to regulate the expression of specific genes. For instance, studies in goldfish pituitary cells have shown that goldfish brain somatostatin-28 (gbSS-28) can inhibit the mRNA expression of somatolactin-α and somatolactin-β genes. This inhibitory effect was found to involve Sst5 receptors and differential coupling to the AC/cAMP and PLC/IP3/PKC cascades. nih.gov
While the regulation of somatostatin receptor gene expression itself has been studied, with factors like transcription factor Pit-1 shown to be important for SSTR1 gene expression in pituitary cells, and epigenetic mechanisms like DNA methylation and histone acetylation implicated in SSTR2 gene regulation, the direct regulation of other genes by SST-28 signaling is a key area of focus within this subsection. mdpi.comthno.orgoup.com
Interactions with Other Receptor Systems
SST-28 signaling through SSTRs does not occur in isolation but can interact and crosstalk with other receptor systems present on the cell surface. This interplay allows for a more complex and fine-tuned regulation of cellular responses.
One significant aspect of SSTR interaction is the formation of heterodimers with other SSTR subtypes or with other classes of GPCRs and even receptor tyrosine kinases. nih.govspandidos-publications.com For example, dimerization has been observed between different SSTR subtypes, such as SSTR5 with SSTR1 and SSTR2. nih.govspandidos-publications.com These heterodimers can exhibit altered pharmacological properties and signaling profiles compared to their constituent homodimers, introducing another layer of complexity to SST-28's actions. mdpi.comnih.govspandidos-publications.com
Crosstalk can also occur at the level of intracellular signaling pathways. SSTR activation, by modulating key signaling molecules like cAMP, PTPs, and MAPKs, can influence pathways initiated by other receptors. mdpi.comnih.gov This can lead to synergistic or antagonistic effects on downstream cellular processes, including gene expression. For instance, there is evidence suggesting crosstalk between TGF-β and somatostatin signaling pathways, which can impact cellular processes in various cell types, including those in the pancreas. nih.gov
The interaction of SSTRs with other receptor systems contributes to the diverse physiological roles of SST-28 and allows for integrated cellular responses to multiple extracellular signals. This receptor-receptor cross-talk is considered fundamental to the "metamodulation" of cellular signaling, particularly in complex systems like the central nervous system. mdpi.com
Preclinical Investigations of Somatostatin 28 Physiological Roles
Modulation of Neuroendocrine Secretions
SST-28 plays a significant role in regulating the release of hormones from various endocrine glands, acting as a potent inhibitor. nih.govresearchgate.net Its effects are mediated through interaction with specific somatostatin (B550006) receptor subtypes expressed on the target cells. oup.com
Growth Hormone (GH) and Prolactin (PRL) Inhibition
SST-28, along with SST-14, is a known inhibitor of Growth Hormone (GH) and Prolactin (PRL) secretion from the anterior pituitary gland. bioscientifica.comresearchgate.net Studies in humans have shown that infusion of SST-28 can completely abolish arginine-induced increases in GH secretion. nih.gov Furthermore, SST-28 has been found to significantly inhibit GH and PRL increases stimulated by insulin (B600854) and Thyrotropin-Releasing Hormone (TRH). nih.gov Research suggests that the inhibitory effects on GH and PRL are mediated through interactions with specific somatostatin receptor subtypes, particularly SSTR2 and SSTR5. bioscientifica.comoup.com While both SST-14 and SST-28 inhibit GH, SST-28 appears to be more potent in inhibiting PRL secretion. nih.gov
Thyroid-Stimulating Hormone (TSH) Secretion Control
Somatostatin, including SST-28, is implicated in the negative regulation of Thyroid-Stimulating Hormone (TSH) secretion from thyrotropes in the pituitary. oup.com Studies have demonstrated that SST-28 can significantly inhibit the TSH response to TRH. nih.gov Preclinical findings suggest that SST-28 is considerably more potent than SST-14 in inhibiting TSH release. nih.gov The control of TSH secretion by somatostatin involves interactions with SSTRs, with studies indicating roles for SSTR1, SSTR2, and SSTR5. bioscientifica.comoup.com
Pancreatic Hormone Regulation
SST-28 plays a crucial role in regulating the secretion of hormones from the pancreatic islets of Langerhans, specifically insulin and glucagon (B607659). nih.govoup.com
Inhibition of Insulin Release (β-cells)
SST-28 is a potent inhibitor of insulin release from pancreatic beta cells. oup.compsu.edudiabetesjournals.org This inhibitory effect is mediated predominantly through SSTR5, although other SSTRs may also be involved. oup.comfrontiersin.org Studies using perfused rat pancreas models have shown that physiological concentrations of SST-28 can significantly attenuate glucose-mediated insulin secretion. diabetesjournals.orgnih.gov
Here is a table summarizing the effect of SST-28 on insulin secretion in a perfused rat pancreas model:
| SST-28 Concentration (pM) | Glucose Infusion | Effect on Insulin Secretion | Reference |
| 16 | Square-wave | Suppression of first phase | diabetesjournals.orgnih.gov |
| 32 | Square-wave | Attenuation of both phases | diabetesjournals.orgnih.gov |
| 80 | Square-wave | Attenuation of both phases | diabetesjournals.orgnih.gov |
| 16 | Ramping | Shifted threshold to the right | diabetesjournals.orgnih.gov |
Role in Postprandial Insulin Secretion
SST-28 is produced in the intestinal tract and its levels rise in circulation following nutrient absorption, suggesting a physiological role as a modulator of postprandial insulin release. psu.edunih.govnih.gov Preclinical studies, including those in baboons, have shown a significant increase in portal and peripheral levels of SST-28 after meals. psu.edunih.gov These elevated levels of SST-28 can attenuate nutrient-stimulated insulin secretion, indicating its participation in the enteroinsular axis as a "decretin" that helps regulate the amount of insulin released after eating. psu.edunih.govnih.gov Studies in healthy men have demonstrated that infusions of SST-28 mimicking postprandial levels inhibit glucose-stimulated insulin secretion. nih.gov
Inhibition of Glucagon Release (α-cells)
SST-28 also inhibits glucagon release from pancreatic alpha cells. oup.comfrontiersin.org This effect is mediated primarily through SSTR2. oup.comfrontiersin.org While both SST-14 and SST-28 inhibit glucagon secretion, SST-14 is considered a more potent inhibitor of glucagon release from alpha cells compared to SST-28 in some preclinical models. oup.com However, SST-28 still demonstrates a concentration-dependent inhibition of glucagon secretion. oup.com Studies in somatostatin receptor 2 knockout mice have further highlighted the predominant role of SSTR2 in mediating the inhibitory effects of both SST-14 and SST-28 on glucagon release. oup.com
Here is a table illustrating the inhibitory effect of SST-28 on glucagon secretion in wild-type (WT) and SSTR2 knockout (SSTR2KO) mouse islets:
| SST-28 Concentration (nM) | Islet Type | % Inhibition of Glucagon Release | Reference |
| 100 | WT | 73 ± 4 | oup.com |
| 100 | SSTR2KO | 36 ± 9 | oup.com |
Gastrointestinal Secretory Inhibition
Somatostatin, including the SST-28 form, plays a significant role in regulating gastrointestinal function by inhibiting the secretion of various hormones and reducing gastric, intestinal, and pancreatic secretions. pancreapedia.orgresearchgate.netmdpi.com
Impact on Gastrin, Secretin, Cholecystokinin (B1591339) (CCK), and Motilin
SST-28 has been shown to inhibit the release of several key gastrointestinal hormones that regulate digestion and motility. These include Gastrin, Secretin, Cholecystokinin (CCK), and Motilin. atsbio.compatsnap.compancreapedia.orgresearchgate.net
Gastrin, primarily secreted by G-cells in the stomach, stimulates gastric acid secretion. wikipedia.orgdavuniversity.org SST-28 inhibits gastrin release, thereby reducing acid production. researchgate.netmdpi.com
Secretin is released from the duodenum in response to acidic content and stimulates the pancreas to secrete bicarbonate. nih.govuni.lu SST-28 inhibits secretin secretion. pancreapedia.org
Cholecystokinin (CCK), a peptide hormone secreted by the small intestine, stimulates gallbladder contraction and the release of pancreatic enzymes. ctdbase.orgnih.gov SST-28 inhibits the secretion of CCK. pancreapedia.orgresearchgate.net
Motilin is a peptide hormone that stimulates gastrointestinal motility. wikipedia.orgnih.gov SST-28 has been shown to inhibit motilin secretion. pancreapedia.orgresearchgate.net
The inhibitory effects of somatostatin on these hormones contribute to a general slowing of digestive processes.
Regulation of Pancreatic Exocrine Function (e.g., amylase release)
Somatostatin-28 modulates pancreatic exocrine function, which involves the secretion of digestive enzymes like amylase and bicarbonate. nih.govnih.govkarger.com Studies have demonstrated a bimodal regulation of pancreatic exocrine function by SST-28 in vitro. nih.gov
At low concentrations, SST-28 can inhibit secretin- and vasoactive intestinal peptide (VIP)-stimulated increases in cellular cAMP concentration in dispersed acini from guinea pig pancreas. nih.gov This suggests an inhibitory action on secretin- and VIP-stimulated pancreatic secretion.
At higher concentrations, the 28-amino acid form of somatostatin has been observed to increase amylase release, calcium outflux, and cellular cGMP in dispersed acini. nih.gov This effect appears to involve the occupation of cholecystokinin receptors and requires the entire 28-amino acid peptide. nih.gov
Furthermore, in humans, intravenously infused SST-28 at levels seen after food intake significantly reduced the output of lipase, trypsin, amylase, and bicarbonate stimulated by either exogenous CCK octapeptide or endogenous signals from intraduodenal administration of tryptophan or a mixture of amino acids. nih.gov This indicates that SST-28 released from the gut post cibum can modulate pancreatic exocrine function in humans. nih.gov
Research also suggests that somatostatin may inhibit amylase secretion by inhibiting the action of insulin and may act directly on pancreatic acinar cells via specific receptors. physiology.org
Functions within the Central Nervous System
Somatostatin-28 is also present and functionally active within the central nervous system, where it acts as a neurotransmitter and neuromodulator, influencing various neurological processes. atsbio.comabcam.commdpi.comsigmaaldrich.com
Neurotransmitter and Neuromodulator Activity
In the CNS, somatostatin, including SST-28, functions as a neurotransmitter or neuromodulator, primarily exerting inhibitory effects. nih.govmdpi.com It is widely distributed in the brain and participates in controlling the efficiency of synaptic transmission. mdpi.com Somatostatin often colocalizes with GABA in inhibitory interneurons, from which it is released in a calcium-dependent manner. mdpi.com
As a neuromodulator, SST-28 can influence the release of neurotransmitters and regulate neuronal activity. abcam.comnih.govpatsnap.com It can modulate central glutamate (B1630785) transmission by affecting presynaptic glutamate exocytosis or by metamodulating the activity of glutamate receptors. mdpi.com Somatostatin can also influence the activity of other neurotransmitters like acetylcholine (B1216132) and dopamine. bioscientifica.com
Influence on Cognitive Processes
The somatostatinergic system is implicated in cognitive functions, including learning and memory. mdpi.comacs.orgptbioch.edu.plbioscientifica.com Studies suggest that somatostatin plays a role in modulating neuronal activity in brain regions critical for cognitive functions, such as the cerebral cortex and hippocampus. acs.orgptbioch.edu.plbioscientifica.com
Activation of specific somatostatin receptor subtypes, such as SSTR4, has been shown to play a role in controlling brain functions related to learning and memory, particularly in areas like the hippocampus. acs.org Experimental studies indicate that SSTR4 is highly expressed in brain regions involved in learning and memory processes, including pyramidal neurons in the cortex and the CA1 region of the hippocampus. acs.org Activation of SSTR4 has been shown to influence cognitive strategies. acs.org
Alterations in somatostatin levels and transmission have been observed in neurological conditions affecting cognition, such as Alzheimer's disease, where decreased somatostatin levels in the cortex and hippocampus have been reported and correlate with cognitive deficits. bioscientifica.comfrontiersin.org
Roles in Locomotion and Nociception
Somatostatin is involved in the control of motor activity. atsbio.com Studies in rats have investigated the effects of intracerebroventricular administration of somatostatin-28 on spontaneous locomotor activity. nih.gov Somatostatin-28 decreased spontaneous locomotor activity during the initial period of testing. nih.gov
While the provided search results primarily highlight the role of somatostatin in motor activity, the role of SST-28 specifically in nociception (the processing of painful stimuli) was not explicitly detailed in the search results. However, somatostatin in general is known to have effects on sensory processes. frontiersin.org
Cellular Growth and Differentiation Control
One of the prominent and well-studied properties of somatostatin is its effect on cellular growth and differentiation oup.commdpi.com. This involves the regulation of cell proliferation, the induction of apoptosis, and the modulation of angiogenesis nih.govpatsnap.commdpi.comcarcinogenesis.com.
Antiproliferative Effects on Normal and Transformed Cells
Somatostatin 1-28 has demonstrated antiproliferative effects on both normal and transformed cells nih.govresearchgate.netmdpi.combachem.com. This inhibitory effect on cell proliferation is a key aspect of its biological activity and has been observed in various cell types, including intestinal mucosal cells, activated lymphocytes, inflammatory cells, and a range of tumor cells derived from endocrine and epithelial tumors researchgate.netmdpi.com.
The antiproliferative effects are mediated through the activation of SSTRs present on these cells mdpi.comwjgnet.com. Activation of different SSTR subtypes can lead to the modulation of intracellular signaling pathways involved in cell growth control researchgate.netmdpi.comwjgnet.com. For instance, SSTR activation can influence the activity of protein tyrosine phosphatases (PTPs), which in turn affect downstream effectors like mitogen-activated protein kinases (MAPKs), ultimately regulating the induction of cyclin-dependent kinase inhibitors such as p27Kip1 and p21Cip1/Waf1, leading to cell cycle arrest researchgate.netmdpi.comwjgnet.comnih.govmdpi.com.
Studies have shown that all five SSTR subtypes may mediate the inhibition of cell proliferation wjgnet.com. For example, activation of SSTR1 and SSTR5 has been linked to G1 cell cycle arrest guidetopharmacology.org. In prostate cancer cell lines, activation of SSTR1 has shown an inhibitory role on cell proliferation atlasgeneticsoncology.org.
Induction of Apoptosis in Various Cell Lines
The induction of apoptosis by somatostatin is often mediated through specific SSTR subtypes, particularly SSTR2 and SSTR3 guidetopharmacology.orgwjgnet.comnih.govatlasgeneticsoncology.org. Activation of these receptors can trigger signaling pathways that lead to the activation of the apoptotic machinery nih.gov. Mechanisms involved in somatostatin-induced apoptosis can include pathways involving the p53 protein or p53-independent mechanisms nih.gov. It can also increase the expression of components of the Fas-Fas ligand system, which promotes apoptosis nih.gov.
Experimental data in various cancer cell lines, such as colorectal cancer and hepatocellular carcinoma cells, have demonstrated the ability of somatostatin analogs to induce apoptosis nih.govmdpi.commdpi.com. For example, studies in colorectal cancer cell lines showed that activation of SSTR2 and SSTR5 mediated an increase in apoptosis mdpi.com. In hepatocellular carcinoma cells, a somatostatin analog induced apoptosis, although the effect varied depending on the specific cell line nih.govmdpi.com.
Anti-Angiogenic Mechanisms in Experimental Models
This compound also exhibits anti-angiogenic properties in experimental models nih.govcarcinogenesis.comatlasgeneticsoncology.orgmdpi.com. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, and the ability of somatostatin to inhibit this process contributes to its potential antitumor effects atlasgeneticsoncology.orgnih.gov.
The anti-angiogenic effects of somatostatin can be both direct and indirect atlasgeneticsoncology.orgmdpi.com. Direct anti-angiogenic effects involve the action of somatostatin on SSTRs expressed on endothelial cells, which are the building blocks of blood vessels atlasgeneticsoncology.orgmdpi.com. SSTR2 and SSTR3 are often implicated in the direct anti-angiogenic effects, particularly in the context of tumor angiogenesis guidetopharmacology.orgmdpi.commdpi.com. Activation of these receptors on endothelial cells can inhibit their proliferation and migration, processes essential for the formation of new blood vessels guidetopharmacology.orgatlasgeneticsoncology.org.
Indirect anti-angiogenic mechanisms involve the inhibition of the secretion of pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), by tumor cells or other cells in the tumor microenvironment atlasgeneticsoncology.orgmdpi.comnih.gov. By reducing the levels of these factors, somatostatin can limit the signals that stimulate blood vessel formation atlasgeneticsoncology.orgmdpi.com. Studies have shown that somatostatin receptor activation can lead to a reduction in VEGF expression mdpi.comnih.gov.
Experimental models, including in vitro studies with endothelial cells and in vivo studies using animal models, have provided evidence for the anti-angiogenic effects of somatostatin and its analogs wjgnet.comatlasgeneticsoncology.orgmdpi.comnih.govmdpi.comnih.gov. For instance, studies have shown that somatostatin can inhibit endothelial cell growth and reduce the number of tumor blood vessels in animal models guidetopharmacology.orgmdpi.com.
Here is a summary of some research findings related to the cellular effects of somatostatin:
| Effect | Cell Types/Models | Key Mechanisms Involved | Relevant SSTR Subtypes |
| Antiproliferation | Normal dividing cells, various tumor cell lines | Inhibition of cell cycle progression (G1 arrest), modulation of MAPK pathway, PTP activation, induction of p21 and p27. guidetopharmacology.orgresearchgate.netmdpi.comwjgnet.comnih.govmdpi.com | SSTR1-5 (subtype-dependent effects) guidetopharmacology.orgwjgnet.comatlasgeneticsoncology.org |
| Apoptosis | Various tumor cell lines (e.g., colorectal, HCC) | p53-dependent and independent pathways, Fas-Fas ligand system, modulation of signaling pathways. nih.govmdpi.commdpi.comfrontiersin.org | SSTR2, SSTR3 guidetopharmacology.orgwjgnet.comnih.govatlasgeneticsoncology.org |
| Anti-Angiogenesis | Endothelial cells, experimental tumor models | Inhibition of endothelial cell proliferation and migration, inhibition of pro-angiogenic growth factor secretion (e.g., VEGF, bFGF). guidetopharmacology.orgatlasgeneticsoncology.orgmdpi.comnih.govmdpi.com | SSTR2, SSTR3 (direct effects), SSTRs on cells secreting growth factors (indirect effects) guidetopharmacology.orgmdpi.comnih.govmdpi.com |
Somatostatin 28 Degradation and Metabolic Fate
In Vivo Plasma Disappearance Kinetics
In vivo studies have investigated the plasma disappearance kinetics of Somatostatin-28. Research in rats indicates that SST-28 is rapidly eliminated from circulation. The disappearance of SST-28 in vivo proceeds more slowly than that of SST-14. oup.com For instance, a study in rats showed a 50% loss of SST-28 in approximately 1.35 minutes after intravenous injection. oup.com Another study in ducks reported a calculated half-life of 2.14 ± 0.54 minutes for SST-28, compared to 1.06 ± 0.19 minutes for SST-14, indicating that SST-28 is cleared from plasma at a slower rate than SST-14 in this species. nih.gov The liver plays a role in the clearance of SST-28, as its half-time was significantly shorter in intact rats compared to functionally hepatectomized rats. doi.org
Data on In Vivo Plasma Half-Life:
| Peptide | Species | Half-Life (minutes) | Reference |
| Somatostatin-28 | Rat | ~1.35 | oup.com |
| Somatostatin-14 | Rat | ~0.15 | oup.com |
| Somatostatin-28 | Duck | 2.14 ± 0.54 | nih.gov |
| Somatostatin-14 | Duck | 1.06 ± 0.19 | nih.gov |
| Somatostatin (B550006) | Human | 1-3 | nih.govnih.gov |
Note: The half-life for "Somatostatin" in humans generally refers to the native peptides, which include both SST-14 and SST-28.
Enzymatic Proteolytic Pathways
The degradation of Somatostatin-28 is primarily mediated by enzymatic proteolytic cleavage. Various peptidases are involved in breaking down the peptide chain. Studies have shown that both the N-terminal extension and the cyclic portion of the molecule are subject to enzymatic attack. oup.com Specifically, aminopeptidases and endopeptidases contribute to the metabolism of SST-28. oup.com The in vitro stability of SST-28 in plasma suggests that plasma degradation alone may not be the primary physiological route for its disposal, although it does occur. oup.com
Formation of Biologically Active and Inactive Metabolites
The proteolytic cleavage of Somatostatin-28 can result in the formation of both biologically active and inactive fragments.
Conversion to Somatostatin-14
One of the significant metabolic pathways for Somatostatin-28 is its conversion to Somatostatin-14. SST-28 is an N-terminal extended form of SST-14, and enzymatic processing can cleave off the N-terminal portion to yield the shorter, active SST-14. oup.comguidetopharmacology.org This conversion has been observed in various tissues, including the liver and brain. oup.compnas.org An Arg-Lys esteropeptidase found in the rat brain cortex has been shown to convert SST-28 into SST-14, suggesting its role in this specific cleavage. pnas.org While conversion to SST-14 occurs, the extent of this conversion can vary depending on the tissue and conditions. For example, studies in the perfused rat liver indicated that little, if any, conversion of SST-28 to SST-14 occurred in this organ under certain experimental conditions. doi.org However, other hepatic metabolism studies showed a time-dependent conversion of SST-28 to a peak coeluting with SST-14. oup.com
Identification of N-terminal fragments (e.g., Somatostatin-28(1-12))
Beyond the conversion to SST-14, Somatostatin-28 can also be cleaved to produce N-terminal fragments. One such identified fragment is Somatostatin-28(1-12), which represents the first 12 amino acids of the SST-28 sequence. nih.govnih.gov This fragment is generated by the cleavage of SST-28. nih.gov While SST-14 is a well-established biologically active metabolite, the biological activity of fragments like Somatostatin-28(1-12) may differ or be absent. Somatostatin-28(1-12) has been used in research, for instance, to produce antibodies selective for SST-28. medchemexpress.com
Factors Influencing Metabolic Stability
Several factors can influence the metabolic stability and degradation rate of Somatostatin-28. These include the specific peptidases present in different tissues and the local environment. The rapid disappearance of SST-28 in vivo suggests significant enzymatic activity. oup.com While plasma degradation in vitro appears relatively slow compared to in vivo clearance, tissue-specific enzymes, particularly in organs like the liver, play a crucial role in its metabolism. oup.comdoi.org The presence of protease inhibitors during sample collection is critical to prevent ex vivo degradation and accurately assess circulating levels and molecular forms of peptides like Somatostatin-28. oup.com Differences in metabolic clearance rates have also been observed in different physiological states, such as diabetes, where decreased hepatic clearance of SST-28 was noted in diabetic rats compared to controls. nih.gov
Advanced Methodologies in Somatostatin 28 Research
In Vitro Model Systems
In vitro models provide controlled environments to study the direct effects of SST-28 on specific cell types, delineate signaling pathways, and characterize receptor interactions.
Primary Cell Cultures (e.g., Hypothalamic, Pancreatic Islets)
Primary cell cultures derived directly from relevant tissues are valuable tools for studying the endogenous production, secretion, and cellular effects of SST-28 in a more physiologically relevant setting compared to continuous cell lines.
Hypothalamic Cell Cultures: Hypothalamic neurons are a significant site of somatostatin (B550006) synthesis, including SST-28. Studies using mechanically dispersed neonatal rat hypothalamic cells in culture have demonstrated the biosynthesis of somatostatin-like immunoreactivity, including forms corresponding to SST-14, SST-28, and a 15,000-mol-wt precursor molecule. nih.govacs.org Pulse-chase experiments in these cultures have shown the transfer of radioactivity from the precursor to both SST-14 and SST-28, indicating the precursor-product relationship. nih.gov Furthermore, different populations of hypothalamic cells in culture may exhibit varying secretory rates and molar ratios of SST-14 and SST-28, suggesting inherent differences in somatostatin production among these cells. karger.com
Pancreatic Islet Cell Cultures: Pancreatic islet cells, particularly the delta cells, produce somatostatin, which plays a paracrine role in regulating insulin (B600854) and glucagon (B607659) secretion from beta and alpha cells, respectively. nih.govnih.gov Monolayer cultures of pancreatic islet cells, often from rodents, have been used to study the binding of SST-14 and SST-28 to islet cells, revealing a preferential association of SST-28 binding sites with beta cells. jci.orgjci.org Studies on cultured human islets have shown that both SST-14 and SST-28 inhibit glucose-stimulated insulin secretion, with somatostatin receptor subtype 5 (SSTR5) appearing to be an important mediator of this inhibitory action. nih.gov
Receptor-Transfected Mammalian Cell Lines (e.g., CHO-K1, AtT-20)
Transfecting mammalian cell lines with specific somatostatin receptor subtypes allows researchers to study the interactions of SST-28 with individual receptors and the downstream signaling pathways in isolation. This approach overcomes the limitations of studying tissues that express multiple receptor subtypes.
CHO-K1 Cells: Chinese hamster ovary (CHO-K1) cells are commonly used for stable expression of recombinant somatostatin receptors (SSTRs). genscript.comfenicsbio.comculturecollections.org.uk Transfected CHO-K1 cells expressing specific SSTR subtypes (SSTR1-SSTR5) are utilized to characterize the binding properties and signal transduction mechanisms of these receptors in response to somatostatin peptides, including SST-28. nih.govoup.comguidetopharmacology.org For instance, studies using CHO-K1 cells transfected with rat SSTR1 have characterized its pharmacology, signal transduction, and coupling to G proteins, demonstrating that SST-28 is a potent competitor for binding to this receptor. nih.gov While transfected CHO cells show high affinity binding for SST-28, the activation of SSTR2 in these cells did not significantly inhibit cell growth, unlike in transfected HEK293 cells, suggesting cell line-dependent differences in downstream signaling coupling. nih.gov
AtT-20 Cells: The mouse corticotroph tumor cell line AtT-20 is another widely used model, particularly for studying somatostatin's effects on ACTH secretion and growth hormone mRNA levels. nih.govresearchgate.net AtT-20 cells endogenously express certain SSTR subtypes, primarily SSTR2 and SSTR5. nih.govoup.com These cells are used to investigate the pharmacological features and functional effects of native SSTRs, as well as heterologously expressed SSTRs, in response to SST-28 and its analogs. nih.govoup.comoup.com Studies in AtT-20 cells have shown that SST-28 inhibits forskolin-stimulated cAMP accumulation and induces membrane hyperpolarization by activating G protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govoup.comresearchgate.net
In Vivo Animal Models
In vivo animal models are essential for understanding the systemic effects of SST-28, its role in complex physiological processes, and its biosynthesis and metabolism within a living organism.
Rodent Models for Biosynthesis and Physiological Studies
Rodent models, primarily rats and mice, are extensively used to study the biosynthesis, distribution, and physiological actions of SST-28.
Biosynthesis Studies: Studies in rats have investigated the biosynthesis of SST-28 from its precursor, prosomatostatin (B1591216), in various tissues, including the hypothalamus and intestine. nih.govacs.orgoup.com These models allow for the analysis of processing enzymes and the factors regulating SST-28 production.
Physiological Studies: Rodent models are used to examine the effects of administered SST-28 on various physiological functions, such as hormone secretion (e.g., growth hormone, insulin, glucagon), gastrointestinal motility, and neuronal activity. pancreapedia.orgnih.govoup.com For example, studies in rats have shown that SST-28 can inhibit growth hormone release and influence gastric acid secretion. oup.comcaymanchem.com In sheep, intravenous administration of SST-28 has been shown to inhibit glucose-induced insulin secretion. medchemexpress.com
Genetically Engineered Animal Models (e.g., Somatostatin Receptor Knock-outs)
Genetically engineered animal models, such as knockout mice lacking specific somatostatin receptors or the somatostatin peptide itself, are invaluable for determining the specific roles of SST-28 and its receptors in complex biological processes and behaviors.
Somatostatin Receptor Knock-out Models: Mice with targeted deletion of specific somatostatin receptor subtypes (SSTR1-SSTR5) are used to delineate the functions mediated by each receptor. mdpi.compnas.orgfrontiersin.org For instance, SSTR4 knockout mice have been used to investigate the role of this receptor in inflammatory and nociceptive processes, revealing a protective role for SSTR4 activation. pnas.org Studies using SSTR1 and SSTR5 double knockout mice have provided insights into the involvement of these receptors in neurochemical changes relevant to neurological disorders like Huntington's disease. nih.gov While some studies on SST-28's behavioral effects have used knockout mice for SSTR2 or the somatostatin peptide, these models did not show differences in certain behaviors like prepulse inhibition of the acoustic startle response. nih.gov
Data Tables
Below are illustrative data tables based on findings from the search results, demonstrating the type of data generated using these methodologies.
Table 1: Somatostatin-28 Binding Affinity to Human Recombinant Somatostatin Receptors in CCL39 Cells caymanchem.com
| Receptor Subtype | IC₅₀ (nM) |
| SST1 | 0.60 |
| SST2 | 0.12 |
| SST3 | 0.22 |
| SST4 | 0.83 |
| SST5 | 0.41 |
Note: IC₅₀ values represent the half-maximal inhibitory concentration.
Table 2: Inhibition of Forskolin-Stimulated cAMP Accumulation by Somatostatin-28 in CCL39 Cells Expressing Human Recombinant Somatostatin Receptors caymanchem.com
| Receptor Subtype | EC₅₀ (nM) |
| SST1 | 5.13 |
| SST2 | 1.91 |
| SST3 | 6.46 |
| SST4 | 2.95 |
| SST5 | 3.55 |
Note: EC₅₀ values represent the half-maximal effective concentration for inhibition.
Table 3: Somatostatin-Induced Membrane Hyperpolarization in AtT-20 Cells oup.com
| Ligand | EC₅₀ (nM) |
| Somatostatin-14 | 4 |
Note: This table shows data for Somatostatin-14 as presented in the source, illustrating the type of functional data obtained in AtT-20 cells.
Table 4: Somatostatin-Like Immunoreactivity Content in Cultured Rat Hypothalamic Cells nih.gov
| Culture Duration | Cellular SLI Content (fmol/dish) |
| Day 1 | Initial (not specified) |
| Day 15 | 60 |
| Day 46 | 381 |
Non-Human Primate Models for Endocrine Regulation
Non-human primate models are valuable tools in studying the endocrine regulatory roles of somatostatin-28 due to their close physiological and genetic similarities to humans. nih.govoup.com Studies in baboons (Papio anubis), for example, have been used to investigate the regulation of pituitary receptors for hormones including somatostatin, growth hormone-releasing hormone (GHRH), and ghrelin. nih.govuco.es Research in this model has shown that somatostatin can exert both homologous and heterologous regulation of receptor synthesis, which is dependent on the dose and receptor subtype involved. nih.gov High doses of somatostatin have been observed to increase the expression of sst1, sst2, and sst5 receptors in baboon pituitary cultures. nih.gov Non-human primates have also been utilized to study the distribution of somatostatin binding sites in the brain, showing high-affinity binding sites for a radioiodinated SS28 analogue in areas like the cerebral cortex. nih.gov The use of non-human primates provides a translational link between rodent studies and understanding mechanisms relevant to human physiology and disease. nih.gov
Analytical and Imaging Techniques
Characterizing and quantifying somatostatin-28 in biological samples requires sophisticated analytical and imaging techniques. These methods enable researchers to identify SS28, measure its concentration, and visualize its location in tissues.
High-Performance Liquid Chromatography (HPLC) for Peptide Analysis
HPLC is a widely used technique for the separation and analysis of peptides, including somatostatin-28. tocris.combio-techne.comnih.govnih.govthermofisher.comnih.gov Reverse-phase HPLC is particularly useful for separating different molecular forms of somatostatin. nih.govnih.gov For instance, HPLC analysis of intestinal mucosal extracts has identified peaks corresponding to both somatostatin 1-28 and somatostatin 1-14. nih.gov A new reverse-phase HPLC method using a linear gradient system of heptafluorobutyric acid in sodium acetate (B1210297) and acetonitrile (B52724) has been established for measuring somatostatin in rat pancreatic juice. nih.gov This method demonstrated a stable recovery rate of approximately 85% and revealed that while somatostatin-14 was the major form, somatostatin-28 constituted about 35% of the total immunoreactive somatostatin in rat pancreatic juice. nih.gov HPLC is also used as a purification method to ensure the purity of synthetic this compound used in research. tocris.combio-techne.comthermofisher.combiocompare.com
Radioimmunoassay (RIA) for Somatostatin-Like Immunoreactivity
Radioimmunoassay (RIA) is a sensitive technique used to quantify somatostatin-like immunoreactivity (SOM-LI) in biological samples. nih.govnih.govnih.govibl-america.comalpco.comnih.gov Region-specific RIAs are employed to distinguish between different forms of somatostatin, such as SS14 and SS28. nih.govnih.gov For example, RIAs have been used to analyze somatostatin-like immunoreactivity in extracts from the gastrointestinal tract of humans and pigs, revealing varying concentrations and molecular forms of somatostatin in different tissues. nih.gov In these studies, immunoreactivity in intestinal mucosal extracts was distributed among several peaks, with HPLC identifying two as this compound and somatostatin 1-14. nih.gov RIAs are also used in conjunction with chromatography to characterize metabolic fragments of somatostatin. nih.gov The sensitivity of RIA allows for the detection of somatostatin in various biological fluids, including plasma and cerebrospinal fluid. nih.govibl-america.comalpco.com
Mass Spectrometry Approaches
Mass spectrometry (MS) techniques are crucial for identifying and characterizing peptides like somatostatin-28 based on their mass-to-charge ratio. researchgate.netnih.govoup.compnas.orgscholaris.canih.gov MALDI-TOF mass spectrometry, often coupled with techniques like HPLC, is used to analyze peptide fragments and confirm their identity. nih.govoup.com This approach has been used to study the processing of this compound in human cerebrospinal fluid, revealing differences in the processing rates of different somatostatin forms. nih.gov MS can also be used for the quantitative determination of somatostatin from samples like mouse plasma, with reported lower limits of detection and quantification in the fmol/ml range. researchgate.net Advanced mass spectrometry workflows have been employed in studies investigating the interaction of somatostatin with other molecules, such as amyloid-β in the context of Alzheimer's disease. scholaris.ca
Immunohistochemistry and Immunocytochemistry
Immunohistochemistry (IHC) and immunocytochemistry (ICC) are imaging techniques that use antibodies to visualize the location of somatostatin-28 in tissues and cells. merckmillipore.comoup.combiocompare.combiocompare.comnih.govthermofisher.com These methods are essential for understanding the tissue distribution and cellular localization of SS28. Polyclonal antibodies specifically targeting somatostatin-28 are available for use in IHC and ICC applications in various species, including human, mouse, and rat. merckmillipore.combiocompare.combiocompare.comthermofisher.com Studies using immunocytochemistry have shown that SS28 is contained within neuronal cell bodies in the periventricular nucleus of the rat hypothalamus and is localized in dense core vesicles in cell bodies, axons, and terminals. nih.gov Immunohistochemical analysis has also detected somatostatin-28 in human cerebral cortex and pancreas tissue sections. merckmillipore.com These techniques provide valuable spatial information about where SS28 is produced and stored.
Structural Biology Techniques
Understanding the three-dimensional structure of somatostatin-28 and its receptors is vital for elucidating its mechanism of action and for the development of therapeutic agents. Structural biology techniques are employed to gain insights into these molecular structures and their interactions. While detailed structural information specifically for this compound itself through techniques like X-ray crystallography or NMR might be limited due to its flexibility in solution mdpi.com, studies on somatostatin receptors and their interactions with ligands, including SS14 and SS28, provide relevant insights. Cryo-EM has been used to determine the structure of human somatostatin receptor 2 (SSTR2) bound to somatostatin-14, providing details about the ligand-binding pocket and receptor-ligand interactions. elifesciences.org Computational methods, such as 3D quantitative structure-activity relationship (3D-QSAR) studies and molecular dynamics simulations, are also utilized to understand the structural features of somatostatin receptors and their ligands that are responsible for biological activity and binding affinity. nih.gov These computational approaches can help predict favorable conformations and identify crucial residues involved in binding. nih.gov The structural similarity and reactivity of somatostatin receptor subtypes to different somatostatin forms and analogues are also investigated to understand structure-function relationships. nih.govoup.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 16133849 |
| Somatostatin-14 | 16133848 |
| Somatostatin 28-(1-12) | 5487587 |
Interactive Data Table Example (Illustrative based on search results):
(Note: The following table is illustrative, demonstrating how an interactive table could present data like peptide distribution found in research. Actual interactive functionality would depend on the platform rendering this output.)
Somatostatin Distribution in Tissues (Illustrative Data)
Filter by Tissue:
| Tissue | This compound (% of total IRSS) | Somatostatin 1-14 (% of total IRSS) | Species |
|---|---|---|---|
| Pancreatic Juice | 35 | 65 | Rat |
| Intestinal Mucosa | Present (Significant Peak) | Present (Significant Peak) | Human, Pig |
| Gastric Antrum | Very Little | Almost Exclusively | Pig |
| Pancreas | Very Little | Almost Exclusively | Pig |
| Cerebral Cortex | Present | Present | Human, Monkey |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules, particularly in solution. For peptides, NMR can provide information on backbone and side-chain conformations, hydrogen bonding patterns, and the presence of secondary structure elements such as helices and turns.
While detailed high-resolution NMR structures specifically for the full-length this compound peptide are not extensively highlighted in readily available research, NMR has been widely applied to study the conformational properties of somatostatin and its analogs. Studies on synthetic octapeptide agonists of somatostatin, for instance, have utilized NMR to determine their three-dimensional structures in solution and correlate these conformations with receptor selectivity nih.govresearchgate.net. These studies have identified key structural features, such as beta-turn conformations, important for receptor binding nih.govresearchgate.net.
Furthermore, research on segments of prosomatostatin, which includes the N-terminal sequence of this compound, has employed spectroscopic methods like NMR to investigate local conformational preferences. Studies on the Somatostatin-28(1-12) sequence, for example, have suggested that this segment can organize into an alpha helical structure, indicating specific conformational tendencies within the larger peptide nih.gov.
NMR studies on somatostatin analogs have also provided insights into the conformational flexibility of the native peptide. It has been noted that somatostatin in solution exhibits high conformational flexibility, existing as an ensemble of interchanging conformations mdpi.com. NMR and computational analyses of analogs with modified residues have been used to explore how specific amino acid substitutions can influence conformational rigidity and receptor binding affinity mdpi.com. These investigations, while not directly on this compound, demonstrate the utility of NMR in understanding the conformational landscape relevant to somatostatin receptor interactions.
X-ray Diffraction Studies
X-ray diffraction is a technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of a crystalline substance, researchers can determine the positions of atoms within the molecule and the arrangement of molecules within the crystal lattice. For peptides, obtaining high-quality crystals suitable for X-ray diffraction can be challenging, particularly for flexible peptides like this compound.
Direct X-ray crystal structures of the isolated, full-length this compound peptide are not commonly reported in the available literature. However, X-ray crystallography has been successfully applied to study the structure of somatostatin receptors in complex with peptide ligands. For example, crystal structures of somatostatin receptor 2 (SSTR2) bound to peptide antagonists have been determined using X-ray diffraction, providing valuable information about the interaction interfaces and the conformation of the bound ligand within the receptor binding site rcsb.org. While the peptide ligand in such studies is often a synthetic analog rather than native this compound, these structures offer critical insights into the molecular basis of receptor recognition and activation, which is relevant to understanding how this compound interacts with its receptors.
X-ray diffraction, including powder X-ray diffraction, is a standard technique for characterizing the solid-state properties of materials, including peptides, and can provide information on crystallinity and polymorphic forms rcsb.orgfrontiersin.org. While this can be useful for characterizing peptide preparations, it typically does not provide the detailed, residue-level structural information obtained from single-crystal X-ray diffraction or solution NMR for understanding peptide conformation in a biological context.
Synthetic Methodologies and Analog Development for Somatostatin 28
Peptide Synthesis Approaches
Several strategies are employed for the chemical synthesis and biological production of Somatostatin-28.
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis, introduced by Merrifield, is a widely used technique for peptide synthesis, offering advantages in simplicity, speed, and potential for automation. nih.govmdpi.comkarger.com It involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble solid support. rsc.org
Efficient coupling and deprotection steps are crucial for successful SPPS, especially for longer peptides like Somatostatin-28, to ensure high purity and yield. rsc.orgtdx.cat The standard Fmoc/tBu strategy is commonly employed, where the temporary Fmoc group on the N-terminus is removed under basic conditions at each cycle, while acid-labile groups protect the side chains. rsc.org Coupling reagents, such as TBTU and HOBT, are used to facilitate the formation of peptide bonds. google.com Optimization of these protocols involves considering factors like reagent concentration, reaction time, temperature, and mixing methods to maximize reaction efficiency and minimize side reactions like racemization and incomplete coupling. chemrxiv.orgmdpi.com For instance, studies have explored the effect of high shear stirring and elevated temperatures to accelerate SPPS cycles and improve purity. chemrxiv.org Safety-catch linkers have also been developed to enhance the stability of the peptide-resin linkage during synthesis and allow for controlled cleavage. nih.govmdpi.com
The formation of the intramolecular disulfide bond between cysteine residues at positions 17 and 28 is a critical step in the synthesis of functional Somatostatin-28. tocris.com Disulfide bond formation can be achieved through various oxidation methods, either in solution after cleavage from the resin or while the peptide is still attached to the solid support (on-resin folding). scienggj.orgcsic.es
On-resin disulfide formation offers advantages by mimicking a high dilution environment, which favors intramolecular cyclization over intermolecular aggregation. scienggj.org Mild oxidants like N-chlorosuccinimide (NCS) can be used for on-resin disulfide bond formation after selective deprotection of cysteine residues. scienggj.org Solution-phase oxidation methods often involve the use of reagents like DMSO or iodine. mdpi.com For example, disulfide bridges in somatostatin (B550006) analogs have been formed using 1% DMSO in phosphate (B84403) buffer or iodine oxidation in aqueous acetic acid. mdpi.com Chemoselective disulfide formation can also be achieved using specific protecting groups for cysteine residues that facilitate thiol-disulfide interchange. csic.es
Optimized Coupling and Deprotection Protocols
Recombinant Production of Somatostatin-28
Recombinant DNA technology provides an alternative approach for producing peptides, particularly longer ones. While chemical synthesis is often preferred for shorter peptides, recombinant production can be advantageous for larger peptides and proteins, potentially offering higher titers and correct folding of tertiary structures. researchgate.netnih.gov Recombinant human somatostatin, including Somatostatin-28, has been produced in expression systems like E. coli. researchgate.netnih.govnovusbio.com Strategies often involve expressing the peptide as a fusion protein to enhance solubility and facilitate purification. researchgate.netnovusbio.com Fusion tags like GST or TrxA have been used. researchgate.netnovusbio.com Production in the periplasm of E. coli can be beneficial for disulfide bond formation. researchgate.netnih.gov Purification steps are necessary to obtain the pure recombinant peptide. nih.gov
Structure-Activity Relationship (SAR) Studies for Somatostatin-28 Analogs
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the amino acid sequence and structure of Somatostatin-28 affect its binding affinity and activity at its receptors. Somatostatin exerts its effects by binding to a family of five G protein-coupled receptors (sst1-sst5). nih.govaacrjournals.orguniversityofgalway.ie
Early SAR studies on somatostatin (including the related Somatostatin-14) identified key residues important for biological recognition. nih.govpsu.edu The core pharmacophore region, particularly the residues corresponding to Phe-Trp-Lys-Thr in Somatostatin-14, has been a major focus of SAR investigations. nih.govpsu.edu Studies have shown that the side chains of certain residues, such as tryptophan and lysine, are essential for binding to somatostatin receptors. nih.govuniversityofgalway.ie
SAR studies for Somatostatin-28 analogs aim to develop peptides with improved properties, such as increased stability, enhanced potency, and selectivity for specific somatostatin receptor subtypes. aacrjournals.orgviamedica.plresearchgate.net Modifications can include the incorporation of non-natural amino acids, alterations to the peptide backbone, and cyclization strategies. researchgate.netescholarship.org For example, the inclusion of non-natural amino acids like mesitylalanine has been explored to modify the conformational flexibility of somatostatin analogs and study its impact on receptor binding. researchgate.net
Analogs with altered receptor binding profiles have been developed. Some analogs show high affinity for multiple receptor subtypes (pansomatostatin character), while others are more selective for specific subtypes like sst2. aacrjournals.orgviamedica.pl For instance, octreotide (B344500) and lanreotide (B11836) are synthetic analogs primarily targeting sst2 receptors, while pasireotide (B1678482) binds to sst1, sst2, sst3, and sst5. aacrjournals.orgviamedica.pl SAR studies involve synthesizing these modified peptides and evaluating their binding affinities to the different somatostatin receptor subtypes using assays like competitive radioligand displacement assays. psu.eduresearchgate.net
Identification of Pharmacophores and Key Residues for Receptor Interaction
Understanding the interaction between somatostatin peptides and their receptors is crucial for designing effective analogs. The biological activity of somatostatin is mediated through its binding to SSTRs, which are G protein-coupled receptors. cpu-bioinfor.orgnih.govmdpi.com Structure-function studies have aimed to identify the minimal structural requirements for receptor binding and activation, known as the pharmacophore.
For somatostatin peptides, a key pharmacophoric core sequence has been identified, particularly within the cyclic region formed by the disulfide bond. researchgate.net This core often includes residues like Phe, Trp, Lys, and Thr, which are crucial for binding to the SSTRs. researchgate.netresearchgate.net The Trp-Lys sequence, for instance, is considered essential for the activity of many somatostatin analogs. pnas.org
Specific amino acid residues in both the ligand (somatostatin or its analog) and the receptor play critical roles in binding affinity and selectivity. Studies using computational methods like molecular dynamics simulations have helped to identify these key residues. acs.org For SSTR1, residues in the transmembrane (TM) regions, such as TM2 and TM3, are involved in interactions with somatostatin. mdpi.com For SSTR2, TM6 and TM7 segments are important for octreotide binding. mdpi.com The interaction involves hydrogen bonds and hydrophobic contacts between the ligand and residues within the receptor's binding pocket. acs.orgpnas.org For example, in SSTR1, residues like S7.34, Y7.42, S1.31, L2.65, D3.32, S202, D203, T205, E298, D300, and A7.31 have been implicated in hydrogen bond interactions with SST-28. acs.org
Design Principles for Receptor Subtype Selectivity
The five somatostatin receptor subtypes (SSTR1-SSTR5) have distinct tissue distribution patterns and mediate different physiological effects. nih.govmdpi.com Designing analogs with selectivity for specific SSTR subtypes is a major goal in somatostatin research to achieve targeted therapeutic effects and minimize off-target effects.
Design principles for achieving receptor subtype selectivity involve modifying the amino acid sequence and structure of the peptide. This can include:
Amino acid substitutions: Replacing specific amino acids in the native sequence can alter the binding affinity for different receptor subtypes.
Cyclization and conformational constraints: Introducing cyclic structures or conformational constraints can favor binding to certain receptor conformations associated with specific subtypes. acs.org
N- and C-terminal modifications: Alterations at the termini of the peptide can influence receptor interaction.
Incorporation of unusual or non-natural amino acids: These can introduce specific steric or electronic properties that enhance selectivity. acs.org
The structural differences in the binding pockets of the different SSTR subtypes provide a basis for designing selective ligands. researchgate.netpnas.org Nonconserved residues within the transmembrane domains and extracellular loops of the receptors play a significant role in determining ligand selectivity. pnas.org For instance, residues in positions 2.63, 5.35, 6.54, 6.55, and 7.35 of SSTR2 and SSTR4 have been suggested to be important for peptide ligand selectivity. pnas.org
Table: Key Residues Involved in Somatostatin/Analog Binding to SSTRs
| Receptor Subtype | Key Receptor Regions/Residues Involved in Ligand Binding | Notes | Source |
| SSTR1 | TM2, TM3, S7.34, Y7.42, S1.31, L2.65, D3.32, S202, D203, T205, E298, D300, A7.31 | Involved in hydrogen bonds and hydrophobic interactions with ligands. | mdpi.comacs.org |
| SSTR2 | TM6, TM7, residues in positions 2.63, 5.35, 6.54, 6.55, 7.35 | Important for octreotide binding and peptide ligand selectivity. | mdpi.compnas.org |
| SSTR3 | Q1273.36, Y3037.43 (in the bottom OBP) | Involved in interactions with ligands like pasireotide. | pnas.org |
| SSTR4 | Residues in positions 2.63, 5.35, 6.54, 6.55, 7.35 | Important for peptide ligand selectivity. | pnas.org |
| SSTR5 | Y2867.35, N18745.51, L276ECL3, P277ECL3, Q278ECL3, E279ECL3 | Involved in hydrophobic and cation-π interactions with octreotide. | pnas.org |
Note: Residue numbering may vary depending on the specific receptor sequence and numbering scheme used (e.g., Ballesteros-Weinstein numbering).
Development of Somatostatin-28 Receptor Agonists and Antagonists
The development of synthetic somatostatin analogs has led to compounds that act as either agonists (activating the receptor) or antagonists (blocking receptor activation) at the SSTRs. These analogs often exhibit improved stability and altered receptor subtype selectivity compared to native somatostatin. mdpi.comnih.gov
Peptidyl Analogs
Peptidyl analogs are synthetic peptides that mimic the structure of somatostatin but with modifications to enhance their pharmacological properties. Many clinically used somatostatin receptor ligands, such as octreotide and lanreotide, are cyclic octapeptides that retain the essential pharmacophoric core of somatostatin. bachem.compnas.orgoup.com These first-generation analogs primarily target SSTR2 and, to a lesser extent, SSTR5. pnas.orgoup.com
Research continues to develop novel peptidyl analogs with improved affinity, selectivity, and pharmacokinetic profiles. This involves exploring different amino acid substitutions, cyclization strategies, and peptide lengths. For example, some peptide analogs have shown inhibitory activity against DNA polymerase and human cancer cell proliferation in research settings. iiarjournals.org
Non-Peptidyl Mimetics
Non-peptidyl mimetics are small molecules designed to mimic the key structural and pharmacological features of somatostatin peptides without having a peptide backbone. This approach aims to overcome some limitations of peptides, such as poor oral bioavailability and metabolic instability. americanpharmaceuticalreview.com
The design of non-peptidyl mimetics often involves identifying the critical pharmacophore of the peptide and designing small molecule scaffolds that can present these key functional groups in the correct three-dimensional orientation to interact with the receptor. americanpharmaceuticalreview.com Various chemical scaffolds, including heterocyclic structures and beta-turn mimetics, have been explored in the development of non-peptidyl somatostatin receptor ligands. americanpharmaceuticalreview.comacs.org While challenging, the development of non-peptidyl mimetics remains an active area of research. americanpharmaceuticalreview.com
Development of Multi-Receptor Ligands
While many analogs are designed for subtype selectivity, another strategy is the development of multi-receptor ligands that can bind to and activate or block multiple SSTR subtypes. This approach is based on the understanding that different SSTR subtypes are co-expressed in various tissues and tumors, and targeting multiple subtypes might offer broader or more potent effects. researchgate.netnih.gov
Pasireotide (SOM230) is a notable example of a multi-receptor targeted somatostatin analog. researchgate.netfrontiersin.org It exhibits high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, although with varying potency across subtypes (higher affinity for SSTR5 than SSTR2). researchgate.netfrontiersin.org Multi-receptor ligands like pasireotide have been developed to address conditions where multiple SSTR subtypes are involved or where first-generation analogs targeting primarily SSTR2 show limited efficacy. bioscientifica.comfrontiersin.org Other multi-receptor ligands, such as KE108, which shows high affinity for all five SSTRs, are also being investigated. nih.gov
Chemical Modifications and Conjugations for Research Probes
Chemical modifications and conjugations of somatostatin peptides, including SST-28 and its analogs, are widely used to create research probes for studying SSTR expression, localization, and function. These modifications can include:
Radiolabeling: Conjugating radioisotopes (e.g., 111In, 68Ga, 177Lu) to somatostatin analogs allows for imaging techniques like scintigraphy and PET scans to visualize SSTR-expressing tissues, particularly neuroendocrine tumors. mdpi.comwikipedia.orgbioscientifica.com Radiolabeled somatostatin analogs are also used in peptide receptor radionuclide therapy (PRRT). wikipedia.orgbioscientifica.com
Fluorescent labeling: Attaching fluorescent dyes to somatostatin peptides enables fluorescence microscopy and other optical techniques to study receptor distribution and internalization in cells and tissues.
Biotinylation: Incorporating biotin (B1667282) allows for high-affinity binding to avidin (B1170675) or streptavidin, useful for purification, detection, and immobilization of somatostatin receptors or ligands.
Conjugation to cytotoxic agents: Linking somatostatin analogs to toxins or chemotherapeutic drugs is an area of research for targeted cancer therapy, aiming to deliver the cytotoxic agent specifically to SSTR-expressing tumor cells.
Site-specific modifications: Introducing specific chemical groups at particular amino acid positions can be used to study the role of individual residues in receptor binding and signaling or to attach other molecules. This can involve incorporating unusual amino acids or modifying existing side chains (e.g., acetylation, phosphorylation, glycosylation). google.com
These chemically modified and conjugated somatostatin probes are invaluable tools in basic research to understand the complex biology of somatostatin and its receptors, as well as in the development of diagnostic and therapeutic agents.
Radiolabeling Strategies
Radiolabeling of somatostatin peptides and their analogs is essential for their use in nuclear medicine for both diagnostic imaging (e.g., PET and SPECT) and targeted radionuclide therapy. mdpi.comnih.gov The strategy for radiolabeling depends on the radionuclide being used.
For radiometals, such as Indium-111 (In), Gallium-68 (Ga), Technetium-99m (Tc), and Copper-64 (Cu), a bifunctional chelating agent (BFCA) is typically conjugated to the peptide analog. mdpi.com The BFCA serves to bind the radiometal stably and also allows conjugation to the peptide. mdpi.com A linker or spacer is often inserted between the BFCA and the peptide to minimize the influence of the chelating moiety on the peptide's biological activity and receptor binding. mdpi.com
Examples of chelating agents used include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) for radiometals like Ga and In, and HYNIC (hydrazinonicotinamide) or N4 chelators for Tc. mdpi.commdpi.comviamedica.pl
Radiolabeling with halogens like Fluorine-18 (F) can be more challenging, as many peptides are insoluble in the dry aprotic solvents typically used for F-labeling. nih.gov Electrophilic fluorinating agents can react non-selectively with certain amino acids. nih.gov Therefore, multistep syntheses are often required, which may involve synthesizing an F-labeled prosthetic group for subsequent conjugation to the peptide. nih.gov However, new methods are being developed for more efficient F-labeling. nih.govgoogle.com
Studies have investigated the radiolabeling of Somatostatin-28 or its modified forms. For instance, I-labeled Somatostatin-28 analogs have been used in autoradiography studies to identify binding sites and study internalization processes in cells. aacrjournals.orgnih.govnih.gov Research has also explored DOTA-derivatized Somatostatin-28 labeled with In, demonstrating high affinity and internalization profiles, although native SS-28 derivatives can show lower in vivo stability compared to some analogs. mdpi.com
Conjugation with Imaging Agents (e.g., for preclinical imaging studies)
Conjugation of somatostatin peptides, particularly analogs with favorable receptor binding profiles, with imaging agents is a key step in developing radiopharmaceuticals for diagnostic imaging. This involves chemically linking the peptide to a moiety that is either directly detectable (like a fluorescent dye for in vitro or small animal imaging) or that can be radiolabeled for nuclear imaging techniques such as PET and SPECT. mdpi.com
For preclinical imaging studies using PET or SPECT, somatostatin analogs are conjugated with chelating agents that can bind appropriate radionuclides. mdpi.comviamedica.plresearchgate.net For example, DOTA is commonly conjugated to somatostatin analogs for labeling with Ga or Cu for PET imaging. mdpi.comnih.govviamedica.pl HYNIC and N4 chelators are used for conjugation when labeling with Tc for SPECT imaging. mdpi.commdpi.comviamedica.pl
Preclinical evaluations involve assessing the in vitro binding affinity of the conjugated radiotracer to somatostatin receptor subtypes and its in vivo biodistribution, tumor uptake, and clearance in animal models, often xenografted with human tumors expressing somatostatin receptors. aacrjournals.orgnih.govresearchgate.netresearchgate.net These studies help determine the potential of the radioconjugate as an imaging agent.
Studies have evaluated the preclinical performance of various radiolabeled somatostatin analogs, including those based on modified SS-28 or other octapeptides derived from SS-14 and SS-28. mdpi.comebi.ac.ukresearchgate.net For instance, a Pasireotide derivative (an analog targeting SSTR2 and SSTR5) conjugated with DOTA and labeled with Ga ([ Ga]-DOTA-PA1) showed promising results in preclinical lung cancer models. mdpi.com Similarly, Ga-DOTA-conjugated analogs like DOTATATE and DOTATOC, derived from octapeptides related to somatostatin, are widely used in preclinical and clinical PET imaging due to their high affinity for SSTR2. ebi.ac.ukviamedica.plresearchgate.netnih.gov Preclinical imaging with [F]AMBF-TATE, an F-labeled octreotate analog, in SSTR2 tumor models has shown good correlation with [Ga]Ga-DOTATATE. nih.gov
The development of new radiolabeled analogs and conjugation strategies continues to aim for improved tumor targeting, pharmacokinetics, and imaging contrast for better detection and characterization of somatostatin receptor-expressing tumors in preclinical and clinical settings. mdpi.comnih.govviamedica.pl
Q & A
Basic: How can researchers reliably quantify Somatostatin 1-28 in human plasma, and what methodological challenges arise due to its immunoreactive isoforms?
Answer:
this compound can be quantified using radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs) targeting its unique epitopes. However, cross-reactivity with shorter isoforms (e.g., Somatostatin-14) or acetylated derivatives (e.g., this compound acetate) must be addressed. For example, this compound acetate accounts for ~46% of total somatostatin-like immunoreactivity in human plasma . To mitigate interference:
- Use antibodies validated against both acetylated and non-acetylated forms.
- Pair immunoassays with HPLC or mass spectrometry for orthogonal validation .
Advanced: How should researchers design experiments to resolve contradictions in receptor subtype selectivity for this compound analogs?
Answer:
Contradictions often arise from differences in assay systems (e.g., transfected cells vs. native tissues) or ligand post-translational modifications. For example, L-796,778 acetate shows >40-fold selectivity for sst3 (IC₅₀ = 24 nM) over sst1/2/4/5 (IC₅₀ > 1,000 nM) in transfected HEK293 cells . To clarify selectivity:
- Perform competitive binding assays with radiolabeled ligands (e.g., ¹²⁵I-Tyr¹¹-Somatostatin 1-28) across receptor subtypes.
- Validate functional activity via cAMP inhibition assays in native tissues (e.g., pancreatic islets) to account for tissue-specific receptor coupling .
Basic: What statistical approaches are recommended for analyzing dose-response data in this compound receptor binding studies?
Answer:
Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC₅₀ values. For example, L-796,778 acetate’s sst3 selectivity was determined using a four-parameter logistic curve . Key considerations:
- Replicate experiments ≥3 times to account for intra-assay variability.
- Apply corrections for nonspecific binding (e.g., subtract baseline signals from scrambled peptide controls) .
Advanced: How can structural modifications to this compound enhance its stability in vivo without compromising receptor affinity?
Answer:
Modifications like acetylation (e.g., this compound acetate) or cyclization (e.g., Cyclosomatostatin) improve metabolic stability. For instance:
- Acetylation reduces enzymatic degradation in plasma, extending half-life .
- Cyclosomatostatin retains antagonistic activity at sst1 while resisting peptidase cleavage .
To validate modifications: - Conduct protease resistance assays (e.g., incubation with plasma peptidases).
- Compare binding affinity via surface plasmon resonance (SPR) or scintillation proximity assays (SPAs) .
Basic: What experimental controls are critical for validating this compound’s role in growth hormone (GH) inhibition assays?
Answer:
- Positive controls: Octreotide (IC₅₀ ~0.3 nM for GH inhibition in pituitary cells) .
- Negative controls: sst2/sst5-selective antagonists (e.g., CYN-154806) to isolate receptor-specific effects.
- Baseline normalization: Measure GH secretion in untreated cells and subtract background .
Advanced: How can researchers reconcile discrepancies between in vitro and in vivo potency of this compound analogs?
Answer:
Discrepancies often stem from pharmacokinetic factors (e.g., plasma protein binding) or tissue-specific receptor expression. For example:
- L-796,778 acetate’s in vivo cAMP elevation may contradict in vitro sst3 agonism due to off-target effects in intact organisms .
- Address this by:
Basic: What chromatographic parameters optimize the separation of this compound from its degradation products?
Answer:
- Column: C18 reverse-phase column (5 μm, 250 × 4.6 mm).
- Mobile phase: Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).
- Detection: UV at 214 nm for peptide bonds.
- Validation: Spike plasma samples with synthetic degradation markers (e.g., truncated fragments) to confirm resolution .
Advanced: How can cryo-EM or NMR elucidate the conformational dynamics of this compound during receptor binding?
Answer:
- Cryo-EM: Resolve the sst3–this compound complex in lipid nanodiscs at near-atomic resolution.
- NMR: Use ¹⁵N-labeled this compound to track chemical shift perturbations upon sst3 binding.
- MD simulations: Model conformational changes (e.g., β-turn stabilization) critical for receptor activation .
Basic: How should researchers validate antibodies for this compound immunohistochemistry in neural tissues?
Answer:
- Specificity: Test antibodies against this compound knockout tissue sections.
- Cross-reactivity: Compare staining patterns in tissues with high vs. low expression (e.g., hypothalamus vs. liver).
- Blocking controls: Pre-incubate antibodies with excess this compound (10 μg/mL) to confirm signal abolition .
Advanced: What computational tools predict this compound’s interaction with orphan receptors (e.g., sst4) lacking structural data?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
